Product packaging for (5-Cyclopropylpyridin-2-yl)methanol(Cat. No.:)

(5-Cyclopropylpyridin-2-yl)methanol

Cat. No.: B8262650
M. Wt: 149.19 g/mol
InChI Key: CYVYXMLDDIGZHD-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Heterocyclic Chemistry

(5-Cyclopropylpyridin-2-yl)methanol is a precisely named organic molecule that belongs to the broad class of heterocyclic compounds. Its core is a pyridine (B92270) ring, which is a six-membered aromatic ring containing five carbon atoms and one nitrogen atom. This fundamental structure is analogous to benzene, with a nitrogen atom replacing one of the carbon-hydrogen units.

The nomenclature of the compound provides a clear map of its structure:

Pyridine: This identifies the primary heterocyclic ring system.

-2-yl: This indicates that the main functional group, in this case, a methanol (B129727) group, is attached to the carbon atom at the second position of the pyridine ring, adjacent to the nitrogen atom.

methanol: This specifies a methyl alcohol group (-CH₂OH) as the principal substituent.

5-Cyclopropyl: This denotes the presence of a cyclopropyl (B3062369) group (a three-membered carbon ring) attached to the carbon atom at the fifth position of the pyridine ring.

Therefore, the compound is a disubstituted pyridine, featuring both a cyclopropyl and a methanol moiety at specific locations on the heterocyclic ring.

Significance of Pyridine Derivatives in Contemporary Chemical Sciences

Pyridine and its derivatives are of immense importance in various scientific fields, from materials science to medicine. The nitrogen atom in the pyridine ring imparts unique properties, such as basicity and the ability to form hydrogen bonds, which are crucial for its diverse functions. acs.orgmdpi.com These compounds are found in many natural products, including vitamins like niacin (vitamin B3) and alkaloids. mdpi.com

In the realm of organic synthesis, pyridine derivatives are indispensable building blocks and reagents. Their versatility allows them to be used in a wide array of chemical transformations. They can act as catalysts, ligands for metal-catalyzed reactions, and as foundational scaffolds for constructing more complex molecules. nih.gov The development of methods for synthesizing substituted pyridines is an active area of research, as it opens up pathways to novel compounds with potentially valuable properties. scientificupdate.com Multicomponent reactions, for instance, have been developed to efficiently produce complex pyridine derivatives in a single step. scientificupdate.com

The pyridine scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in approved pharmaceutical agents. iris-biotech.de The presence of the pyridine ring can enhance a molecule's pharmacological properties, including its solubility and ability to interact with biological targets. mdpi.com From 2014 to 2023, a significant number of drugs approved by the U.S. Food and Drug Administration (FDA) contained a pyridine ring, with a large portion being anticancer agents. acs.org

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Moiety

Drug NameTherapeutic Category
Imatinib Anticancer (Kinase inhibitor)
Amlodipine Antihypertensive (Calcium channel blocker)
Atazanavir Antiviral (Protease inhibitor)
Esomeprazole Antiulcer (Proton pump inhibitor)
Abiraterone Anticancer
Isoniazid Antitubercular

The wide range of biological activities exhibited by pyridine derivatives—including antimicrobial, antiviral, anti-inflammatory, and anticancer properties—underscores their importance in the ongoing search for new medicines. nih.govnih.govunl.pt

Rationale for Comprehensive Investigation of this compound

While extensive research exists on pyridine derivatives as a class, the specific compound this compound represents a unique combination of structural motifs that warrants detailed investigation. The rationale for its study is built upon the established importance of its constituent parts:

The Pyridine Core: As discussed, this heterocycle is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity.

The Cyclopropyl Group: This small, rigid ring is increasingly used in medicinal chemistry to enhance a molecule's properties. It can improve metabolic stability, increase potency, and provide conformational constraint, which can lead to more favorable binding to biological targets. nih.gov The cyclopropyl group can act as a bioisostere for other chemical groups, offering a way to fine-tune a molecule's characteristics.

The Methanol Group: The hydroxymethyl group can participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems. It also provides a reactive handle for further chemical modification, allowing for the synthesis of a library of related compounds.

The combination of these three components in a single molecule makes this compound a promising candidate for drug discovery programs and a valuable building block for organic synthesis. Its investigation could lead to the discovery of new therapeutic agents or novel synthetic methodologies.

Overview of Research Scope

A comprehensive investigation of this compound would logically proceed through several stages. Initially, the focus would be on developing an efficient and scalable synthesis for the compound. Following its successful synthesis and purification, its chemical and physical properties would be thoroughly characterized using modern analytical techniques.

The subsequent and most extensive phase of research would involve exploring its potential applications. In medicinal chemistry, this would entail screening the compound for a wide range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects. nih.govunl.pt Should any promising activity be identified, further studies would be conducted to understand its mechanism of action and to synthesize analogs to establish a structure-activity relationship (SAR). In parallel, its utility as a synthetic intermediate for creating more complex molecules would be explored, potentially leading to new materials or agrochemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B8262650 (5-Cyclopropylpyridin-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-cyclopropylpyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-6-9-4-3-8(5-10-9)7-1-2-7/h3-5,7,11H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVYXMLDDIGZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparation of 5 Cyclopropylpyridin 2 Yl Methanol and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of (5-Cyclopropylpyridin-2-yl)methanol identifies several logical bond disconnections to simplify the molecule into readily available starting materials. The primary disconnections involve:

C-C Bond Disconnection: The bond between the pyridine (B92270) ring and the hydroxymethyl group at the C2 position can be disconnected. This suggests a precursor such as a 5-cyclopropylpyridine-2-carboxylic acid or its corresponding aldehyde, which can be reduced to the target alcohol.

C-Cyclopropyl Bond Disconnection: The bond between the C5 position of the pyridine ring and the cyclopropyl (B3062369) group is another key disconnection. This points towards a 5-halo-2-substituted pyridine intermediate that can undergo a cross-coupling reaction with a cyclopropylating agent.

Pyridine Ring Formation: The most fundamental disconnection involves breaking apart the pyridine ring itself. This opens up numerous possibilities for constructing the substituted pyridine core from acyclic precursors through various cyclization strategies. These strategies often form the basis of the synthetic route, with the substituents being introduced either before or after the ring formation.

Direct Synthetic Routes to the Core Structure

The de novo synthesis of the substituted pyridine core is a cornerstone of preparing the target molecule and its analogues. Several powerful methods exist for this purpose.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex pyridine structures in a single step from simple starting materials. taylorfrancis.comacsgcipr.org

Hantzsch Pyridine Synthesis: This classic MCR involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. youtube.com While traditionally used for symmetrical pyridines, modifications allow for the synthesis of unsymmetrical analogues. baranlab.org The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. youtube.com

[2+2+1+1] and [3+2+1] Approaches: Variations of the Hantzsch synthesis utilize different building blocks. For instance, substrates with nitrile functionalities can replace one or both of the β-dicarbonyl compounds in a [2+2+1+1] approach. taylorfrancis.com A modified three-component Hantzsch approach follows a [3+2+1] disconnection for synthesizing non-symmetrical pyridines. taylorfrancis.com

Other MCRs: Modern MCRs provide rapid access to diverse pyridine derivatives. For example, a three-component synthesis has been developed based on the Diels-Alder reactions of 2-azadienes, which are formed in situ from aldehydes, α,β-unsaturated acids, and enamines. nih.gov Another approach involves the one-pot coupling of aromatic aldehydes, ketones, 3-(cyanoacetyl)indole, and ammonium (B1175870) acetate (B1210297). researchgate.net

Cyclo-condensation Strategies for Pyridine Ring Formation

Cyclo-condensation reactions involve the formation of the pyridine ring through the cyclization of linear precursors, often with the elimination of a small molecule like water. wisdomlib.org This is a widely used and flexible method for large-scale pyridine synthesis. youtube.com

A general and fundamental strategy is the condensation of a 1,5-dicarbonyl compound with ammonia or an ammonia source, such as ammonium acetate. youtube.com The acyclic precursor can be assembled sequentially, or the entire process can be performed in a "one-pot" fashion. acsgcipr.org Various modifications of this approach exist, utilizing different starting materials to generate the key 1,5-dicarbonyl intermediate or its synthetic equivalent. For example, α,β,γ,δ-unsaturated ketones can cyclize with ammonium formate (B1220265) to yield asymmetrical pyridines.

Cyclization and Cycloaddition Approaches

Cycloaddition reactions provide a powerful and convergent route to the pyridine skeleton. baranlab.org

[4+2] Cycloadditions (Diels-Alder Type): These reactions are a key approach where the nitrogen atom can be incorporated into either the diene or the dienophile. nih.gov

Azadienes: The reaction of 1-azadienes or 2-azadienes with alkynes or alkenes can form the pyridine ring. nih.govrsc.org While normal electron-demand Diels-Alder reactions can be challenging, inverse electron-demand variants are often more successful. acsgcipr.org For instance, vinylallenes can react with sulfonyl cyanides in a Diels-Alder cycloaddition to generate pyridine products after rearrangement. acs.org

Triazines: Inverse electron-demand Diels-Alder reactions of 1,2,4-triazines with electron-rich dienophiles are an effective method for synthesizing substituted pyridines. The initial cycloadduct typically expels a molecule of nitrogen to yield the aromatic ring. acsgcipr.org

[2+2+2] Cycloadditions: Transition-metal catalysts, particularly those based on cobalt or nickel, can mediate the [2+2+2] cycloaddition of two alkyne molecules and a nitrile to form a substituted pyridine ring. researchgate.net This method is highly atom-economical and can provide access to polysubstituted pyridines with high regioselectivity. researchgate.net

Functional Group Interconversion Strategies for Substituent Introduction

Once a suitably substituted pyridine core is obtained, or if starting from a simpler pyridine derivative, functional group interconversions are employed to install the desired substituents.

Introduction of the Cyclopropyl Moiety

The cyclopropyl group is a valuable motif in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and other pharmacological properties by introducing conformational constraints. iris-biotech.deacs.orgnih.gov Its introduction onto a pyridine ring can be achieved through several methods, typically involving the functionalization of a pre-existing pyridine core.

Strategies for introducing the cyclopropyl group often rely on modern cross-coupling reactions. A common precursor would be a 5-halopyridine (e.g., 5-bromo-2-methylpyridine). This intermediate can then undergo coupling with a cyclopropylating agent, such as cyclopropylboronic acid or its esters (in a Suzuki coupling) or a cyclopropyl Grignard reagent (in a Kumada coupling), catalyzed by a palladium or nickel complex.

Another emerging strategy is the direct C-H functionalization, although this can present challenges in achieving the desired regioselectivity on the electron-deficient pyridine ring. slideshare.net

The hydroxymethyl group at the C2 position is typically installed from a corresponding functional group. For example, a 2-methylpyridine (B31789) can be oxidized to a 2-formylpyridine, which is then reduced. Alternatively, a 2-cyanopyridine (B140075) can be hydrolyzed to a carboxylic acid and subsequently reduced. Nucleophilic aromatic substitution on a 2-halopyridine can also be employed to introduce the required functionality. nih.gov

Scalability Considerations for Synthetic Protocols

A feasible and scalable approach to this compound would likely involve a multi-step sequence. A hypothetical, yet chemically sound, scalable synthesis could be envisioned as:

Esterification of a commercially available pyridine carboxylic acid.

Introduction of the cyclopropyl moiety via a cross-coupling reaction.

Reduction of the ester or a related functional group to the final hydroxymethyl group.

Esterification of Pyridine Carboxylic Acids:

The initial step in a scalable synthesis would likely involve the esterification of a suitable pyridine carboxylic acid precursor, such as 5-bromopyridine-2-carboxylic acid. Esterification reactions are generally well-understood and scalable processes in industrial chemistry. A cyclic process for the manufacture of pyridine carboxylic acid esters has been described, which involves reacting the acid with an alcohol in the presence of a strong acid salt of a pyridine carboxylic acid ester as a catalyst at reflux temperatures. The product ester can be recovered by distillation, and the residue can be reused as a catalyst for subsequent batches, which is an economically and environmentally favorable approach for large-scale production. google.com

Introduction of the Cyclopropyl Group via Suzuki-Miyaura Coupling:

The introduction of the cyclopropyl group onto the pyridine ring is a crucial step. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds and has been successfully implemented in large-scale pharmaceutical manufacturing. nih.gov This reaction typically involves the coupling of a halo-pyridine, such as the aforementioned 5-bromopyridine-2-carboxylic acid ester, with a cyclopropylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.

For large-scale applications, the efficiency and cost of the catalyst are paramount. Research has focused on developing highly active catalysts that can be used at low loadings. For instance, palladium-on-carbon (Pd/C) has been explored as a more sustainable catalyst in water, with potassium carbonate as an effective base. nih.gov The use of water as a solvent is a significant advantage for industrial processes due to its low cost, non-flammability, and minimal environmental impact. nih.gov Furthermore, the development of phosphine-free ligand systems for Suzuki reactions is an active area of research, aiming to reduce the cost and toxicity associated with phosphine (B1218219) ligands. nih.gov The scalability of Suzuki-Miyaura reactions is well-documented, with numerous examples of their use in the synthesis of complex molecules on a kilogram scale and beyond. nih.gov

Reduction of the Ester to the Alcohol:

The final step in the proposed synthesis is the reduction of the ester group at the 2-position of the pyridine ring to the primary alcohol, this compound. Several reducing agents are available for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its relative safety and lower cost compared to more reactive hydrides like lithium aluminum hydride (LAH).

The reduction of esters with sodium borohydride can sometimes be sluggish, but the reactivity can be enhanced by the addition of activating agents. For instance, the use of sodium borohydride in the presence of aluminum chloride has been shown to reduce esters of nicotinic and isonicotinic acids to the corresponding alcohols. researchgate.net Another approach involves the manganese-catalyzed hydrosilylation of carboxylic acids, which has been demonstrated to be a scalable process, allowing for the reduction of phenylacetic acid on a gram scale with a low catalyst loading. acs.org A patent for the preparation of a (S)-phenyl(pyridin-2-yl)methanol derivative describes a hydrogenation reaction on a 44.0 g scale, achieving a high yield and purity, indicating the feasibility of scaling up the reduction of related pyridine-ketone precursors. google.com

Each of the proposed steps—esterification, Suzuki-Miyaura coupling, and reduction—utilizes well-established and scalable chemical transformations. The key to a successful and economical large-scale synthesis of this compound lies in the optimization of each step to maximize yield, minimize waste, and ensure the use of cost-effective and safe reagents and conditions.

The following table summarizes the key considerations for scaling up each step of the hypothetical synthesis:

StepReactionScalability ConsiderationsKey Findings/Data
1Esterification of 5-bromopyridine-2-carboxylic acid- Use of recyclable catalysts to reduce cost.- Distillative purification for efficient product isolation.A cyclic process using a strong acid salt of a pyridine carboxylic acid ester as a catalyst is reported. google.com
2Suzuki-Miyaura Coupling with cyclopropylboronic acid- Optimization of catalyst loading (low Pd levels).- Use of green solvents like water.- Development of cost-effective, phosphine-free ligands.Suzuki-Miyaura coupling is a well-established industrial method. nih.gov Use of Pd/C in water has been explored. nih.gov
3Reduction of the ester to the alcohol- Selection of a safe and cost-effective reducing agent (e.g., NaBH₄).- Use of additives or alternative catalytic methods to improve efficiency.- Efficient purification of the final product.Reductions of pyridine esters with NaBH₄/AlCl₃ are known. researchgate.net A gram-scale manganese-catalyzed reduction has been reported. acs.org A 44.0 g scale hydrogenation of a related ketone yielded 97% of the alcohol. google.com

Chemical Reactivity and Mechanistic Investigations of 5 Cyclopropylpyridin 2 Yl Methanol

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group attached to the pyridine (B92270) ring at the 2-position exhibits reactivity typical of a primary alcohol, albeit influenced by the adjacent aromatic system. It readily undergoes oxidation, reduction (of its oxidized form), and various derivatization reactions.

Oxidation Reactions to Corresponding Aldehydes and Ketones

The primary alcohol of (5-Cyclopropylpyridin-2-yl)methanol can be selectively oxidized to the corresponding aldehyde, 5-cyclopropylpicolinaldehyde. A common and effective reagent for this transformation is manganese dioxide (MnO₂). This reagent is particularly well-suited for the oxidation of allylic and benzylic alcohols, a category that includes this compound due to the activating effect of the adjacent pyridine ring.

The oxidation with MnO₂ is a heterogeneous reaction believed to proceed via a radical mechanism on the surface of the MnO₂ particles. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent such as dichloromethane (B109758) or chloroform (B151607) at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). The use of chemical manganese dioxide (CMD), a commercially available and highly active form of MnO₂, has been shown to be effective for the oxidation of various benzylic and allylic alcohols, often providing high yields of the corresponding aldehydes and ketones. sci-hub.seacsgcipr.org

A study on the oxidation of various substituted pyridin-2-yl-methanol derivatives has demonstrated the utility of MnO₂ for this purpose. While specific data for the 5-cyclopropyl derivative is not detailed, the general applicability of this method to analogous structures is well-established. The reaction conditions are generally mild, preventing over-oxidation to the carboxylic acid.

Table 1: Oxidation of this compound
ReactantReagentProductReaction Conditions
This compoundManganese Dioxide (MnO₂)5-CyclopropylpicolinaldehydeDichloromethane, Room Temperature

Reduction Pathways

While this compound itself is an alcohol and thus not typically subject to further reduction, the corresponding aldehyde, 5-cyclopropylpicolinaldehyde, can be readily reduced back to the alcohol. This reduction is a standard transformation in organic synthesis and can be achieved using a variety of reducing agents.

Common reagents for the reduction of aldehydes to primary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol. The reaction is generally rapid and proceeds at room temperature. For instance, in the synthesis of various pyridin-2-yl-methanol derivatives, ketones have been effectively reduced to the corresponding alcohols using NaBH₄. masterorganicchemistry.com

The general mechanism for the reduction of an aldehyde with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with water or a mild acid neutralizes the resulting alkoxide to yield the primary alcohol.

Table 2: Reduction of 5-Cyclopropylpicolinaldehyde
ReactantReagentProductReaction Conditions
5-CyclopropylpicolinaldehydeSodium Borohydride (NaBH₄)This compoundMethanol or Ethanol, Room Temperature

Derivatization Reactions (e.g., Conversion to Chloromethyl Pyridines)

The hydroxyl group of this compound can be converted into other functional groups, a common derivatization being its transformation into a chloromethyl group to form 2-(chloromethyl)-5-cyclopropylpyridine. This conversion enhances the electrophilicity of the benzylic carbon, making it a valuable intermediate for nucleophilic substitution reactions.

A standard reagent for this transformation is thionyl chloride (SOCl₂). The reaction of an alcohol with thionyl chloride proceeds via the formation of an intermediate alkyl chlorosulfite. In the absence of a base, this intermediate can decompose through an Sₙi (internal nucleophilic substitution) mechanism, leading to the product with retention of stereochemistry. However, when a base such as pyridine is added, the mechanism shifts to a standard Sₙ2 pathway. The pyridine reacts with the intermediate chlorosulfite, and the resulting pyridinium (B92312) species is then displaced by the chloride ion in an inversion of stereochemistry. masterorganicchemistry.comlibretexts.orgyoutube.com For a primary alcohol like this compound, the stereochemical outcome is not a factor. The reaction is typically carried out in an inert solvent, and the excess thionyl chloride can be removed by distillation.

The synthesis of 2-chloro-5-chloromethylpyridine has been reported from the corresponding hydroxymethyl compound using thionyl chloride. google.com This demonstrates the applicability of this method to pyridin-2-yl-methanol systems.

Table 3: Derivatization of this compound
ReactantReagentProductReaction Conditions
This compoundThionyl Chloride (SOCl₂)2-(Chloromethyl)-5-cyclopropylpyridineInert solvent, with or without pyridine

Transformations Involving the Pyridine Core

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution Reactions

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring.

However, the presence of the cyclopropyl (B3062369) group at the 5-position can influence the regioselectivity of EAS reactions. The cyclopropyl group is known to be an electron-donating group, capable of stabilizing an adjacent positive charge through resonance. In the case of this compound, the cyclopropyl group would activate the pyridine ring towards electrophilic attack, particularly at the positions ortho and para to it (positions 4 and 6).

Despite this potential activation, carrying out EAS on this compound would likely still require harsh reaction conditions. For example, nitration, a common EAS reaction, typically requires a mixture of concentrated nitric acid and sulfuric acid. acs.orgrsc.org The regiochemical outcome would be a mixture of isomers, with the substitution pattern influenced by both the directing effect of the cyclopropyl group and the inherent reactivity of the pyridine ring. For instance, in the nitration of methylbenzene, a mixture of ortho and para isomers is predominantly formed. sciencemadness.org

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly when a good leaving group is present at the 2-, 4-, or 6-positions. To investigate the SₙAr reactivity of the pyridine core of this compound, it would first need to be converted to a derivative with a suitable leaving group, such as a halogen. For example, if the hydroxymethyl group were first oxidized to a carboxylic acid and then subjected to a series of reactions to produce 2-chloro-5-cyclopropylpyridine, this chloro-derivative would be a good substrate for SₙAr.

The reaction of 2-chloropyridines with nucleophiles, such as amines, is a well-documented process. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer-like complex), which then expels the leaving group to restore aromaticity. youtube.com The reaction of 2-chloropyridines with secondary amines, for instance, can readily occur in the presence of a base to yield the corresponding tertiary amines. google.com

The rate of SₙAr on halopyridines is influenced by the nature of the halogen, with fluorine generally being the best leaving group in these reactions. The reaction conditions often involve heating the halopyridine with the nucleophile, sometimes in the presence of a base.

N-Oxidation and Rearrangements

The nitrogen atom of the pyridine ring in this compound is susceptible to oxidation to form the corresponding N-oxide, this compound N-oxide. This transformation is significant as it electronically modifies the pyridine ring, enhancing its reactivity towards both electrophiles and nucleophiles. researchgate.net

N-Oxidation

The N-oxidation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). researchgate.netrsc.org For instance, a variety of pyridine derivatives can be efficiently oxidized to their corresponding N-oxides using H₂O₂ with a recyclable anhydride (B1165640) catalyst. researchgate.netrsc.org The general transformation is depicted below:

Scheme 1: N-Oxidation of this compound

Generated code

([O] represents an oxygen source from an oxidizing agent)

The resulting N-oxide, this compound N-oxide, is a polar molecule due to the presence of the hydroxyl and N-oxide groups, which can engage in hydrogen bonding. ontosight.ai

Rearrangements

Pyridine N-oxides, particularly those with a substituent at the 2-position like the hydroxymethyl group in this compound N-oxide, can undergo rearrangement reactions. ontosight.ai While specific rearrangements for this exact molecule are not reported, analogous 2-substituted pyridine N-oxides are known to participate in various transformations, often promoted by reagents like acetic anhydride or trifluoroacetic anhydride. These rearrangements can lead to the introduction of functional groups at the C6 position or rearrangement of the side chain.

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group is a strained three-membered ring that exhibits unique reactivity, often behaving similarly to a double bond. It can undergo reactions that lead to ring-opening or functionalization of its C-H or C-C bonds.

Direct functionalization of the cyclopropyl C-H bonds is a challenging but increasingly feasible transformation. Palladium-catalyzed C-H activation has been successfully applied to cyclopropane-containing molecules to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov For this compound, such a strategy could potentially be employed to introduce aryl, alkyl, or vinyl groups to the cyclopropyl ring. nih.gov

Ring-opening reactions of the cyclopropyl group are also a key aspect of its reactivity, typically proceeding via radical or transition-metal-catalyzed pathways. nih.gov In the presence of a suitable catalyst or initiator, the strained cyclopropane (B1198618) ring can open to form an allyl cation or radical intermediate, which can then be trapped by nucleophiles. youtube.com For example, pyridine has been shown to catalyze the ring-opening of cyclopropenones. rsc.org While this is a different system, it highlights the potential for the pyridine moiety within the same molecule to influence the reactivity of the cyclopropyl group.

Investigation of Reaction Kinetics and Thermodynamic Parameters

A thorough search of the scientific literature did not yield any specific studies on the reaction kinetics or thermodynamic parameters of this compound. Such investigations would be crucial for understanding the reaction mechanisms and for optimizing reaction conditions for its transformations.

Kinetic studies would involve monitoring the rate of reaction under various conditions (e.g., temperature, concentration of reactants and catalysts) to determine the rate law and activation parameters (activation energy, pre-exponential factor). Thermodynamic studies would focus on measuring the enthalpy, entropy, and Gibbs free energy changes associated with its reactions, providing insight into the feasibility and position of equilibrium. The lack of this data highlights a gap in the current understanding of the chemical behavior of this compound.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR)

No publicly available experimental ¹H NMR data for (5-Cyclopropylpyridin-2-yl)methanol could be located.

A theoretical ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the cyclopropyl (B3062369) group, and the methylene (B1212753) and hydroxyl groups of the methanol (B129727) substituent. The aromatic protons on the pyridine ring would likely appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The methine proton of the cyclopropyl group would resonate as a multiplet, while the methylene protons of the cyclopropyl group would likely show complex splitting patterns in the upfield region (typically δ 0.5-1.5 ppm). The methylene protons of the methanol group would be expected to appear as a singlet or a doublet depending on the coupling with the hydroxyl proton, and the hydroxyl proton itself would present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Carbon-13 NMR (¹³C NMR)

No publicly available experimental ¹³C NMR data for this compound could be located.

In a ¹³C NMR spectrum, each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the pyridine ring would be expected in the aromatic region (typically δ 120-150 ppm). The carbon of the methanol group would resonate in the range of δ 50-70 ppm. The methine and methylene carbons of the cyclopropyl group would appear in the upfield region (typically δ 5-20 ppm).

Fluorine-19 NMR (¹⁹F NMR) for Fluorinated Analogues

No information regarding fluorinated analogues of this compound or their ¹⁹F NMR characterization is publicly available.

Should fluorinated analogues of this compound be synthesized, ¹⁹F NMR spectroscopy would be a critical technique for their characterization. This method is highly sensitive to the chemical environment of fluorine atoms and provides valuable information on the number and location of fluorine substituents within the molecule.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

No publicly available experimental 2D NMR data for this compound could be located.

To definitively assign the ¹H and ¹³C NMR signals and to elucidate the complete connectivity of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity between adjacent protons, for instance, within the pyridine ring and the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the cyclopropyl and methanol substituents to the correct positions on the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

No publicly available experimental HRMS data for this compound could be located.

High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. For this compound (molecular formula C₉H₁₁NO), the expected exact mass would be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental mass would provide strong evidence for the proposed molecular formula.

Chromatographic-Mass Spectrometric Coupling Techniques

No specific studies employing chromatographic-mass spectrometric coupling techniques for the analysis of this compound are publicly available.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to separate and identify compounds in a mixture, as well as to confirm the purity of a synthesized compound. In the analysis of this compound, GC-MS could be employed if the compound is sufficiently volatile and thermally stable. LC-MS would be a suitable alternative, offering versatility in terms of mobile and stationary phases for effective separation, followed by mass spectrometric detection for identification and confirmation of the molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of "this compound," offering high sensitivity and selectivity for both purity determination and the analysis of complex mixtures. In a typical LC-MS setup, the compound is first separated from impurities on a chromatographic column before being introduced into the mass spectrometer for detection.

For pyridine derivatives, reversed-phase chromatography is a common approach. A C18 column is often employed with a mobile phase consisting of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govchromforum.org The retention of "this compound" would be influenced by the hydrophobicity of the cyclopropyl and pyridine moieties.

Following chromatographic separation, electrospray ionization (ESI) is a suitable technique for generating ions of the target molecule, typically the protonated molecule [M+H]⁺ in positive ion mode. The high-resolution mass spectrometer then provides an accurate mass measurement, which is invaluable for confirming the elemental composition. The expected exact mass of the protonated molecule can be calculated and compared with the experimental value for identity confirmation.

The table below illustrates a hypothetical LC-MS method for the analysis of "this compound," based on common practices for similar analytes. nih.govacs.org

Table 1: Illustrative LC-MS Parameters for the Analysis of this compound

Parameter Condition
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 1 µL
Column Temperature 40 °C
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF)
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3500 V
Sampling Cone 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

| Expected Ion [M+H]⁺ | Calculated m/z for C₉H₁₂NO⁺ |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particle sizes to achieve higher resolution, greater sensitivity, and faster analysis times. researchgate.net The application of UPLC for the analysis of "this compound" would offer a more detailed purity profile, capable of separating closely related impurities that might not be resolved by standard HPLC.

The fundamental principles of separation in UPLC are the same as in HPLC, but the smaller particle size necessitates instrumentation capable of handling higher backpressures. The increased efficiency of UPLC columns leads to sharper and narrower peaks, which enhances the signal-to-noise ratio and improves detection limits. helixchrom.com A UPLC method for "this compound" would likely employ a similar mobile phase system to that used in HPLC, but with a faster gradient and a shorter run time, significantly increasing sample throughput.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the structure of "this compound," including bond lengths, bond angles, and the conformation of the molecule.

Single Crystal X-ray Diffraction Data Collection and Refinement

To perform single crystal X-ray diffraction, a high-quality single crystal of "this compound" must first be grown. This can be achieved through various methods such as slow evaporation of a saturated solution, or vapor diffusion. researchgate.net Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and refined.

While the crystal structure of "this compound" is not publicly available, data for related structures, such as 6-cyclopropyl-1,3-diphenylfulvene, provide insights into the crystallographic behavior of the cyclopropyl group. nih.gov

Analysis of Molecular Conformation and Intermolecular Interactions

The refined crystal structure would reveal the preferred conformation of "this compound" in the solid state. Key conformational features of interest include the orientation of the cyclopropyl group relative to the pyridine ring and the conformation of the hydroxymethyl group.

Furthermore, the crystal packing would be dictated by intermolecular interactions. The hydroxyl group is a strong hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure of "this compound" would feature prominent hydrogen bonding networks, which would play a crucial role in stabilizing the crystal lattice. Analysis of these interactions provides valuable information about the supramolecular chemistry of the compound.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the various vibrational modes of its constituent parts.

Based on published data for related pyridine derivatives, the following table summarizes the expected characteristic FTIR absorption bands for "this compound". niscpr.res.inlew.roresearchgate.net

Table 2: Expected FTIR Spectral Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400-3200 O-H stretch Hydroxymethyl
~3100-3000 C-H stretch Pyridine Ring & Cyclopropyl
~1600, ~1570 C=C and C=N stretch Pyridine Ring
~1470, ~1430 C-H bend Pyridine Ring
~1050 C-O stretch Hydroxymethyl
~1020 Cyclopropyl ring breathing Cyclopropyl

The broad O-H stretching band would be indicative of hydrogen bonding. The C-H stretching vibrations of the pyridine and cyclopropyl groups would appear just above 3000 cm⁻¹. The characteristic pyridine ring stretching vibrations would be observed in the 1600-1400 cm⁻¹ region. The C-O stretch of the primary alcohol and the breathing mode of the cyclopropyl ring would also be present in the fingerprint region.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For "this compound," the primary chromophore is the pyridine ring.

Pyridine itself exhibits π → π* transitions at approximately 200 nm and 257 nm, and a weaker n → π* transition around 270 nm. wikipedia.org The substitution on the pyridine ring in "this compound" would be expected to cause a bathochromic (red) shift in these absorption maxima. The hydroxymethyl and cyclopropyl groups are not strong chromophores themselves, but they can influence the electronic structure of the pyridine ring through inductive and hyperconjugative effects.

The expected UV-Vis absorption maxima for "this compound" in a polar solvent like methanol would likely be in the range of 260-280 nm. mdpi.commasterorganicchemistry.com The molar absorptivity (ε) would also be a key parameter determined from the UV-Vis spectrum, which is related to the probability of the electronic transition.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods provide insights into electronic structure, molecular geometry, and energy.

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like (5-cyclopropylpyridin-2-yl)methanol, DFT calculations would typically be employed to determine its ground-state properties.

These calculations would involve selecting a suitable functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations. The output would provide crucial information, including:

Optimized Molecular Geometry: The most stable arrangement of atoms in three-dimensional space, providing bond lengths, bond angles, and dihedral angles.

Electronic Properties: Distribution of electron density, highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, which are critical for understanding the molecule's reactivity and spectroscopic behavior.

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can be used to characterize the molecule and compare with experimental data.

Ab Initio Methods for High-Level Energetics

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) can provide highly accurate energetic information. For this compound, these high-level calculations would be valuable for:

Accurate Energy Calculations: Obtaining precise values for the total electronic energy of the molecule.

Benchmarking DFT Results: Providing a reference point to assess the accuracy of less computationally expensive methods like DFT.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the hydroxymethyl and cyclopropyl (B3062369) groups attached to the pyridine (B92270) ring means that this compound can exist in multiple conformations.

Rotational Energy Profiles

A key aspect of conformational analysis is the study of rotational energy profiles. This involves systematically rotating specific bonds (e.g., the C-C bond connecting the hydroxymethyl group to the pyridine ring, or the C-C bond linking the cyclopropyl group) and calculating the energy at each step. This process generates a potential energy surface that maps the energy of the molecule as a function of its geometry. Such a profile would reveal the energy barriers between different conformations.

Reaction Mechanism Studies

Theoretical studies can also elucidate the pathways of chemical reactions involving this compound. For instance, the oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid could be investigated. Computational chemists would use methods like DFT to:

Locate Transition States: Identify the high-energy structures that connect reactants to products.

Calculate Activation Energies: Determine the energy barrier for a reaction, which is related to the reaction rate.

Map the Reaction Coordinate: Trace the lowest energy path from reactants to products, providing a detailed step-by-step view of the chemical transformation.

While these computational methodologies are standard in chemical research, specific studies applying them to this compound are not prominently featured in the current body of scientific literature. Future research in this area would be beneficial for a more complete understanding of this compound's chemical behavior.

Transition State Characterization and Activation Energy Barrier Calculations

The study of chemical reactions through computational means often involves the characterization of transition states and the calculation of associated activation energy barriers. This type of analysis is fundamental to understanding reaction mechanisms, predicting reaction rates, and determining product selectivity. A transition state is a specific configuration along a reaction coordinate that represents the highest energy point, separating reactants from products.

Computational methods, such as Density Functional Theory (DFT) or ab initio calculations, are employed to locate these transient structures. The process involves sophisticated algorithms that search the potential energy surface of a reaction for a first-order saddle point—a point that is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Once a transition state geometry is successfully located and confirmed (typically by the presence of a single imaginary frequency in a vibrational analysis), its energy can be calculated.

The activation energy (Ea) is then determined as the difference in energy between the transition state and the ground state of the reactants. A lower activation energy implies a faster reaction. For a hypothetical reaction involving this compound, such as its oxidation or esterification, these calculations could provide invaluable insights into the reaction's feasibility and kinetics. However, at present, no published studies have performed these specific calculations for this compound.

Reaction Pathway Mapping and Intermediate Analysis

Beyond identifying the energetic peak of a reaction, computational chemistry allows for the mapping of the entire reaction pathway. This process, often referred to as Reaction Pathway Mapping or Intrinsic Reaction Coordinate (IRC) analysis, traces the path of lowest energy from the transition state down to the reactants on one side and the products on the other.

This mapping provides a detailed, step-by-step view of the geometric and electronic changes that occur as the reaction progresses. It is also crucial for identifying any reaction intermediates—stable or semi-stable molecules that are formed and consumed during the reaction. Intermediates reside in local energy minima along the reaction coordinate, between transition states.

For this compound, mapping the pathways of its potential synthetic or metabolic reactions could reveal the formation of transient intermediates that are not experimentally observable. This would offer a more complete mechanistic picture. As of now, literature searches indicate that such detailed reaction pathway and intermediate analyses have not been reported for this specific molecule.

Molecular Modeling for Ligand-Target Interactions

When a compound is investigated for potential biological activity, molecular modeling becomes an essential tool for understanding how it might interact with a biological target, such as a protein or enzyme. Molecular docking is a primary technique used in this context. It predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target to form a stable complex.

The process involves:

Obtaining or modeling the three-dimensional structure of the target protein.

Generating a set of possible conformations for the ligand.

Using a scoring function to evaluate the "goodness-of-fit" for each conformation in the target's binding site, which estimates the binding affinity.

These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, that stabilize the ligand-target complex. This information is critical for structure-based drug design, allowing chemists to suggest modifications to the ligand to improve its binding affinity and selectivity. While the structure of this compound makes it a candidate for such studies, there are currently no publicly available research articles detailing molecular modeling of its interactions with specific biological targets.

Adsorption and Surface Interaction Studies

Theoretical methods are also used to study how molecules adsorb onto and interact with surfaces, which is relevant in fields like catalysis, materials science, and chromatography. Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, and they are well-suited for studying complex systems like the adsorption of a molecule onto a surface.

In the context of this compound, these simulations could predict its adsorption behavior on various materials, such as activated carbon, zeolites, or metallic surfaces. The simulations would model the interactions between the molecule and the surface atoms, taking into account factors like electrostatic forces and van der Waals interactions, to determine the most stable adsorption sites and orientations. This could help in designing separation processes or catalytic systems.

Despite the utility of these methods, specific studies employing Monte Carlo simulations or other theoretical techniques to investigate the adsorption and surface interactions of this compound are not found in the current body of scientific literature.

Applications in Advanced Organic Synthesis

Strategic Building Block for Complex Heterocyclic Systems

The general synthetic approach is outlined below:

StepReactantsReagentsProduct
1(5-Cyclopropylpyridin-2-yl)methanolThionyl chloride or similar halogenating agent2-(Chloromethyl)-5-cyclopropylpyridine
22-(Chloromethyl)-5-cyclopropylpyridine, HydrazineBase(5-Cyclopropylpyridin-2-yl)methylhydrazine
3(5-Cyclopropylpyridin-2-yl)methylhydrazineCarboxylic acid derivativeFused triazolopyridazine

While specific examples are detailed within patent literature, the broader scientific community has yet to fully explore the extensive utility of this building block in the synthesis of a wide array of complex heterocyclic systems.

Scaffold for Diversity-Oriented Synthesis and Chemical Library Generation

At present, there is a lack of specific published research detailing the use of this compound as a central scaffold for diversity-oriented synthesis (DOS). However, its structure is well-suited for such applications. The pyridine (B92270) nitrogen can be quaternized or oxidized, the hydroxyl group can be converted into a wide range of functional groups (esters, ethers, amines, etc.), and the aromatic ring can undergo electrophilic or nucleophilic substitution, although the cyclopropyl (B3062369) group may influence the regioselectivity of such reactions. A hypothetical DOS library based on this scaffold could generate a multitude of structurally diverse small molecules for high-throughput screening.

Precursor in Target-Oriented Synthesis of Complex Molecules

The application of this compound as a precursor in the total synthesis of complex natural products or other specific target molecules is not yet prominently featured in peer-reviewed scientific journals. Its role has been primarily documented in the context of preparing specific classes of compounds, such as the aforementioned triazolopyridazine derivatives, which are themselves targets in medicinal chemistry research. google.comgoogle.com The potential for this compound to be incorporated into more intricate molecular frameworks remains an area for future investigation.

Utilization in Ligand Design for Metal-Catalyzed Reactions

The pyridine nitrogen and the hydroxymethyl group of this compound offer potential coordination sites for metal ions, making it an attractive candidate for ligand design. The development of chiral ligands from this precursor could open avenues for its use in asymmetric catalysis. For instance, the hydroxyl group could be used to anchor the ligand to a solid support or to introduce a chiral auxiliary. However, there is currently no specific literature available that describes the synthesis and application of metal complexes derived from this compound for catalytic purposes.

Biological and Medicinal Chemistry Applications Mechanistic and Target Oriented

Investigation of Receptor Binding and Modulatory Activities

The unique electronic and steric properties of the cyclopropyl (B3062369) and methanol-substituted pyridine (B92270) ring system make it an interesting candidate for modulating the activity of various receptors.

Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel primarily expressed in keratinocytes, as well as in neuronal tissues. It is implicated in thermosensation, pain perception, and skin health. The development of selective TRPV3 antagonists has been a significant area of research for potential therapeutic applications in pain and inflammatory skin disorders.

In this context, a series of (Pyridin-2-yl)methanol derivatives has been identified as potent and selective antagonists of the TRPV3 channel. nih.gov A systematic optimization of a lead compound led to the discovery of novel antagonists with a pyridinyl methanol (B129727) moiety. nih.gov One of the standout compounds from this research, 74a (cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyrid-in-2-yl]cyclobutanol), demonstrated potent inhibition of the TRPV3 channel with an IC₅₀ of 0.38 µM. researchgate.net The selectivity of these compounds was confirmed against a wide range of other receptors and ion channels, indicating a favorable profile for further development. researchgate.net

CompoundStructureTRPV3 IC₅₀ (µM)
74a cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyrid-in-2-yl]cyclobutanol0.38

This table presents the in vitro potency of a representative (Pyridin-2-yl)methanol derivative as a TRPV3 antagonist.

Another specific TRPV3 antagonist, KM-001 , has been shown to reduce calcium influx in keratinocytes, which in turn decreases the release of pro-inflammatory mediators such as TNFα, IL-8, and CXCL5. kamaripharma.com While the exact structure of KM-001 is not disclosed, this research highlights the therapeutic potential of targeting TRPV3. Furthermore, fused pyrimidine (B1678525) derivatives, which share structural similarities with pyridines, have also been explored as TRPV3 modulators. google.com

The 5-HT1A receptor, a subtype of the serotonin (B10506) receptor, is a well-established target for the treatment of anxiety and depression. The search for selective and potent 5-HT1A agonists has led to the exploration of various chemical scaffolds, including pyridin-2-yl-methylamine derivatives.

Research into this class of compounds has revealed that the pyridine nitrogen atom and the nature of substituents on the pyridine ring are critical for high-affinity binding and activation of the 5-HT1A receptor. nih.gov A series of aryl-[4-[(6-substituted-pyridin-2-ylmethylamino)methyl]piperidin-1-yl]methanones demonstrated nanomolar affinity for 5-HT1A binding sites. nih.gov These compounds were found to be potent inhibitors of forskolin-stimulated cAMP accumulation, confirming their agonist properties. nih.gov

Further structure-activity relationship (SAR) studies led to the synthesis of derivatives with enhanced oral bioavailability and in vivo efficacy. researchgate.netnih.gov For instance, the introduction of a fluorine atom at the C-4 position of the piperidine (B6355638) ring and a methyl group at the 5-position of the pyridine ring synergistically improved the 5-HT1A agonist properties. researchgate.netnih.gov The compound 40 , 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone), emerged as a particularly potent 5-HT1A receptor agonist both in vitro and in vivo. researchgate.netnih.gov

CompoundKey Structural Features5-HT1A Receptor Affinity (pKi)Functional Activity
36 6-azetidinyl-pyridin-2-yl-methylamine derivative≥ 8Potent inhibitor of cAMP accumulation
70 6-oxazol-5-yl-pyridin-2-yl-methylamine derivative≥ 8Potent inhibitor of cAMP accumulation
40 5-methyl-6-methylamino-pyridin-2-yl-methylamine derivative with 4-fluoropiperidineHighPotent in vitro and in vivo agonist

This table summarizes the key findings for representative pyridin-2-yl-methylamine derivatives as 5-HT1A receptor agonists.

Enzyme Inhibition Studies

The substituted pyridine scaffold is also a valuable framework for designing inhibitors of various enzymes implicated in disease pathogenesis.

Human dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway and represents a significant target for the development of antiproliferative and immunosuppressive agents. A class of 2-(3-alkoxy-1H-pyrazol-1-yl)azines has been identified as potent inhibitors of human DHODH. rsc.org

Compound5-Position Pyridine SubstituentAntiviral Potency (pMIC₅₀)
6l 3-methylWeak
6m CyanoLoss of effect
6n EsterLoss of effect
6o Methyl ketoneLoss of effect
6p Methoxy5.5
6q Cyclopropyl7.0

This table illustrates the impact of the 5-position substituent on the pyridine ring on the antiviral activity of DHODH inhibitors, with the cyclopropyl group showing superior performance.

Indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are two distinct enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan catabolism. unamur.be This pathway is implicated in immune tolerance, and its upregulation in the tumor microenvironment can lead to the suppression of anti-tumor immunity. nih.gov Consequently, inhibitors of IDO and TDO are being actively pursued as potential cancer immunotherapeutics. nih.govscirp.org

CompoundScaffoldTDO Inhibition (Ki)
58 3-(2-(pyridyl)ethenyl)indole5.5 µM

This table shows the TDO inhibitory activity of a representative pyridyl-containing compound.

The exploration of pyridine-containing compounds as IDO and TDO inhibitors is an active area of research, and the unique electronic and steric properties of the cyclopropyl group in (5-Cyclopropylpyridin-2-yl)methanol could offer advantages in inhibitor design.

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. google.com They are validated targets for cancer chemotherapy, with inhibitors of both topoisomerase I and II being used clinically. google.com

Several studies have demonstrated the potential of pyridine derivatives as topoisomerase inhibitors. A series of dihydroxylated 2,6-diphenyl-4-aryl pyridines were synthesized and evaluated for their ability to inhibit topoisomerase I and II. nih.gov Many of these compounds displayed significant topoisomerase II inhibitory activity, and a positive correlation was observed between this activity and their cytotoxicity against various human cancer cell lines. nih.gov Compound 17 from this series was identified as a particularly promising topoisomerase II inhibitor. nih.gov

In another study, 2-thienyl-4-furyl-6-aryl pyridine derivatives were also shown to possess significant topoisomerase I and II inhibitory activity. unamur.be The structure-activity relationship study highlighted the importance of a 2-(5-chlorothiophen-2-yl)-4-(furan-3-yl) moiety for biological activity. unamur.be

Compound SeriesTargetKey Findings
Dihydroxylated 2,6-diphenyl-4-aryl pyridinesTopoisomerase I and IISignificant Topo II inhibition, correlation with cytotoxicity. Compound 17 is a promising lead.
2-thienyl-4-furyl-6-aryl pyridinesTopoisomerase I and IISignificant Topo I and II inhibition. Importance of the 2-(5-chlorothiophen-2-yl)-4-(furan-3-yl) moiety.

This table summarizes the findings from studies on related pyridine derivatives as topoisomerase inhibitors.

These findings suggest that the pyridine scaffold is a viable starting point for the design of novel topoisomerase inhibitors. The specific substitution pattern of this compound could be explored in this context to develop new anticancer agents.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity and physicochemical properties of a molecule are intrinsically linked to its chemical structure. For this compound, SAR and SPR studies are crucial to understanding how modifications to its core structure influence its potential as a drug candidate.

Analysis of Electronic and Steric Effects on Biological Activity

The pyridine ring is an electron-deficient aromatic system, and the introduction of substituents can significantly alter its electronic properties. The cyclopropyl group at the 5-position is generally considered to be a weakly electron-donating group through sigma-donation, which can influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds. The positioning of this group can also impart specific steric constraints that may be critical for binding to a biological target.

In broader studies of pyridine derivatives, the nature and position of substituents have been shown to be critical for biological activity. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the interaction with target proteins. While specific SAR data for this compound is not extensively available in public literature, general principles suggest that the cyclopropyl group could serve as a conformational constraint, locking the molecule into a specific orientation that may be favorable for receptor binding. The steric bulk of the cyclopropyl group, while relatively small, can also play a role in selectivity by preventing binding to off-target proteins with smaller binding pockets.

Optimization of Physicochemical Properties for Bioactivity

In a study focused on (pyridin-2-yl)methanol derivatives as Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, systematic optimization of physicochemical properties was key to identifying potent and selective compounds. Although this study did not specifically investigate the 5-cyclopropyl analog, it highlights the importance of the pyridinyl methanol moiety in achieving desirable drug-like properties. The introduction of various substituents on the pyridine ring was shown to modulate lipophilicity and metabolic stability, directly impacting the in vivo efficacy of the compounds. It is plausible that the cyclopropyl group in this compound could enhance metabolic stability by blocking a potential site of metabolism on the pyridine ring.

Compound/Scaffold Modification Impact on Physicochemical Property Reference
(Pyridin-2-yl)methanol DerivativesSubstitution on the pyridine ringModulation of lipophilicity and metabolic stability sciopen.com

Preclinical Profiling for Biological Efficacy (e.g., in vitro enzymatic and cell-based assays)

Preclinical evaluation of a compound's biological efficacy is essential to determine its potential for further development. This typically involves a series of in vitro enzymatic and cell-based assays to assess its activity against a specific biological target.

Should this compound be investigated for a particular biological target, its efficacy would be determined through similar in vitro assays. The results from these assays would be crucial in establishing a preliminary SAR and guiding further optimization of the chemical structure.

Assay Type Parameter Measured Example Application Reference
Cell-based functional assayIntracellular calcium influxEvaluation of TRPV3 antagonists sciopen.com
Enzymatic assayInhibition of enzyme activityKinase inhibitor profilingN/A

Role in Development of Research Probes and Pharmacological Tools

A research probe is a molecule with a well-defined mechanism of action that can be used to study a specific biological process or target. Pharmacological tools are essential for target validation and understanding disease pathology.

The development of selective antagonists for targets like TRPV3 has been challenging, hindering research in the area. sciopen.com Compounds with a pyridinyl methanol moiety have emerged as valuable tools in these studies. A potent and selective antagonist can be used to probe the physiological and pathological roles of its target in various in vitro and in vivo models. While there is no specific evidence of this compound being used as a research probe, its structural features suggest it could be a valuable scaffold for the design of such tools. The combination of the pyridine ring for potential interactions and the cyclopropyl group for conformational rigidity and metabolic stability could be leveraged to develop highly selective probes for a range of biological targets.

Emerging Research Avenues and Future Directions

Development of Novel Asymmetric Synthetic Routes for Enantiopure Compounds

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical development, as different enantiomers of a drug can exhibit vastly different biological activities. nih.gov For (5-Cyclopropylpyridin-2-yl)methanol, the development of asymmetric synthetic routes to access its individual enantiomers is a critical area of research. Current strategies for creating chiral alcohols often involve biocatalysis or asymmetric hydrogenation. nih.govgoogle.com

One promising approach is the asymmetric hydrogenation of the corresponding ketone, 5-cyclopropyl-2-pyridyl ketone, using chiral catalysts. A patented method for the synthesis of (R)-phenyl(pyridin-2-yl)methanol derivatives employs an Iridium complex with a chiral ligand, achieving high yields and enantioselectivity (ee >99%). google.com This methodology could likely be adapted for the synthesis of enantiopure this compound.

Furthermore, the synthesis of chiral pyridine-aminophosphine ligands for asymmetric hydrogenation highlights the potential for developing bespoke catalysts for this specific transformation. rsc.org Research into the enantioselective carboetherification/hydrogenation for synthesizing amino alcohols has shown tolerance for cyclopropyl (B3062369) groups, suggesting the robustness of such methods for complex molecular architectures. acs.org

Synthetic Strategy Potential Catalyst/Reagent Anticipated Outcome Relevant Findings
Asymmetric HydrogenationChiral Iridium or Ruthenium complexesHigh yield and enantioselectivity of (R)- or (S)-(5-Cyclopropylpyridin-2-yl)methanolSuccessful synthesis of (R)-phenyl(pyridin-2-yl)methanol derivatives with >99% ee. google.com
BiocatalysisEngineered enzymes (e.g., reductases)Enantioselective reduction of the corresponding ketoneMicrobial reduction of ketoesters to chiral alcohols with high enantiomeric excess has been demonstrated. nih.gov
Chiral Pool SynthesisStarting from enantiopure precursorsAccess to specific enantiomersA versatile strategy in asymmetric synthesis. nih.gov

Exploration of Unexplored Reactivity Pathways and Catalyst Systems

The unique electronic and steric properties of this compound suggest a rich and largely unexplored reactivity landscape. The pyridine (B92270) nitrogen can act as a ligand for a wide range of metals, while the cyclopropyl group can participate in various ring-opening or rearrangement reactions.

Investigations into the reactivity of molybdenum complexes with pyridines have demonstrated C-H bond activation, a testament to the potential for novel functionalization of the pyridine ring. researchgate.net Organometallic reagents, such as Grignard and organolithium compounds, are known to react with pyridines in various ways, including nucleophilic addition and substitution, opening avenues for creating new carbon-carbon bonds. fiveable.melibretexts.org

The development of novel catalyst systems is intrinsically linked to exploring new reactivity. For instance, iridium-catalyzed enantioselective all-enylation of pyridines showcases how catalysis can unlock previously inaccessible transformations. chemrxiv.org

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry to improve safety, efficiency, and scalability. researchgate.netnih.gov The synthesis of this compound and its derivatives is well-suited for this technology. A continuous flow method for the synthesis of 2-methylpyridines using a packed-bed reactor with Raney® nickel has been reported, demonstrating a greener and more efficient alternative to batch processes. nih.gov Similarly, the flow synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol has been studied, highlighting the potential for producing pyridinyl-ethanol derivatives in microreactors with higher productivity compared to batch reactors. researchgate.netresearchgate.net

Beyond flow chemistry, a broader focus on green chemistry principles is shaping the synthesis of pyridine derivatives. nih.govresearchgate.netnih.gov This includes the use of environmentally benign solvents, microwave-assisted synthesis, and the development of reusable catalysts, such as activated fly ash, for the synthesis of substituted pyridines. nih.govbhu.ac.in

Methodology Key Advantages Example Application
Flow ChemistryEnhanced safety, improved heat and mass transfer, scalabilitySynthesis of 2-methylpyridines and 2-[methyl(pyridin-2-yl)amino]ethanol. researchgate.netnih.govresearchgate.net
Microwave-Assisted SynthesisReduced reaction times, higher yieldsOne-pot, four-component synthesis of pyridine derivatives. nih.gov
Green CatalystsReusability, reduced environmental impactActivated fly ash for the synthesis of imidazo[1,2-a]pyridines. bhu.ac.in

Advanced Ligand Design for Organometallic and Metal-Catalyzed Transformations

The pyridine moiety is a versatile building block for the design of ligands for organometallic and metal-catalyzed reactions. The nitrogen atom provides a strong coordination site, and substituents on the pyridine ring can be used to fine-tune the steric and electronic properties of the resulting metal complexes. researchgate.net

The synthesis of tunable chiral pyridine-aminophosphine ligands from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds has been successfully applied in iridium-catalyzed asymmetric hydrogenation. rsc.org This demonstrates the potential of using pyridyl-based structures like this compound as a basis for creating new, highly effective chiral ligands. The cyclopropyl group, in this context, could introduce unique steric constraints and conformational rigidity, potentially leading to enhanced selectivity in catalytic transformations.

Deepening Mechanistic Understanding through Synergistic Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The combination of spectroscopic techniques and computational chemistry provides a powerful tool for elucidating the intricate details of chemical transformations. researchgate.netyoutube.comresearchgate.netmdpi.com

For reactions involving this compound, techniques such as in-situ IR and NMR spectroscopy can provide real-time information on the formation of intermediates and products. researchgate.net Computational studies, using methods like Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states. researchgate.netnih.govresearchgate.netelsevierpure.com Such studies have been used to gain mechanistic insights into the Rh-catalyzed hydroformylation of cyclopropyl-functionalized alkenes and the regioselective radical C-H trifluoromethylation of aromatic compounds. nih.govelsevierpure.com

The spectroscopic characterization of copper(II) complexes with 2-pyridylmethanol has been reported, providing a basis for studying the coordination chemistry of this compound. researchgate.net

Expansion into Novel Bioactive Scaffolds and Chemical Biology Probes

The pyridine ring is a common feature in a vast number of bioactive natural products and synthetic drugs. researchgate.netnih.govmdpi.comresearchgate.net The introduction of a cyclopropyl group can enhance metabolic stability, improve binding affinity, and provide a three-dimensional structural element that can be exploited in drug design. nih.govnih.gov

The cyclopropylpyridine scaffold is found in a number of bioactive molecules. For instance, a series of potent HIV-1 protease inhibitors incorporate a cyclopropyl group as a key hydrophobic ligand. nih.gov Furthermore, (pyridin-2-yl)methanol derivatives have been developed as selective antagonists for the transient receptor potential vanilloid 3 (TRPV3), a target for pain and inflammation. nih.gov

The development of chemical probes is essential for exploring biological processes and validating new drug targets. researchgate.net this compound represents a versatile starting point for the design of such probes, which could be used to investigate a wide range of biological systems. mdpi.com

Bioactive Scaffold/Application Key Structural Feature Therapeutic Area Relevant Findings
HIV-1 Protease InhibitorsCyclopropyl group as a hydrophobic ligandAntiviralPotent inhibitors with IC50 values in the nanomolar range. nih.gov
TRPV3 AntagonistsPyridin-2-yl)methanol moietyPain, InflammationDevelopment of novel and selective antagonists. nih.gov
Anticancer AgentsSubstituted pyridinesOncologyPyrazolopyridines with antiproliferative activity. nih.gov
Antimicrobial AgentsPyridine derivativesInfectious DiseasesPyridine compounds with broad-spectrum antimicrobial activity. mdpi.com

Q & A

Basic Research Question

  • NMR : ¹³C NMR confirms cyclopropyl (δ 8–15 ppm) and pyridinyl (δ 120–160 ppm) groups. The methanol proton appears as a singlet at δ 1.5–2.5 ppm .
  • HRMS : Exact mass analysis (e.g., C₁₀H₁₂N₂O requires m/z 176.0950) validates molecular integrity .
  • HPLC : Reverse-phase C18 columns with methanol/water gradients resolve impurities. Retention times vary with pH and methanol content (see Fig. 2 in for experimental design).

How does the cyclopropyl group influence the compound’s reactivity and stability in medicinal chemistry applications?

Advanced Research Question
The cyclopropyl ring enhances metabolic stability and modulates electronic effects:

  • Steric Shielding : Protects the methanol group from oxidative enzymes, extending half-life in biological systems .
  • Electronic Effects : The strained ring increases electrophilicity at the pyridine nitrogen, improving binding to targets like dihydroorotate dehydrogenase (DHODH) .
  • Stability Trade-offs : While stable in acidic conditions, the ring may undergo ring-opening under strong bases. Pre-formulation stability studies in buffers (pH 1–10) are recommended .

What strategies are effective for scaling up laboratory-scale synthesis while maintaining yield and purity?

Advanced Research Question

  • Continuous Flow Systems : Reduce batch variability and improve heat dissipation for exothermic reductions .
  • In-line Analytics : Implement FTIR or UV monitoring to track reaction progress and automate quenching .
  • Crystallization Optimization : Use water-miscible solvents (e.g., acetone/water) to enhance crystal formation and purity (>98%) .

How can computational modeling predict the compound’s interactions with biological targets?

Advanced Research Question

  • Docking Studies : Use software like AutoDock Vina to model binding to DHODH (PDB: 1D3G). The cyclopropyl group’s angle and pyridine’s π-stacking are critical for affinity .
  • MD Simulations : Assess dynamic stability of ligand-protein complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) indicate robust binding .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluoro groups) with antimicrobial IC₅₀ values to guide analog design .

What are the key challenges in interpreting conflicting data on the compound’s pharmacokinetics?

Advanced Research Question

  • Species Variability : Rodent models may overestimate human bioavailability due to differences in CYP450 metabolism. Use human hepatocyte assays for ADME profiling .
  • Matrix Effects : Plasma proteins (e.g., albumin) bind the compound, altering free concentration. Employ equilibrium dialysis to quantify unbound fractions .
  • Detection Limits : LC-MS/MS with a lower limit of quantification (LLOQ) <1 ng/mL is essential for accurate plasma concentration curves .

How can researchers mitigate solvent interference in NMR and HPLC analyses?

Basic Research Question

  • Deuterated Solvents : Use CD₃OD for NMR to avoid proton overlap. Residual CH₃OH peaks appear at δ 3.31 ppm .
  • HPLC Artifacts : Methanol’s UV cutoff (205 nm) may obscure analyte signals. Switch to acetonitrile or use diode-array detection (220–400 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.